PROTAC BRD4 Degrader-2
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Overview
Description
PROTAC BRD4 Degrader-2 is a small molecule designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimeras (PROTACs) technology, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-2 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is typically a small molecule inhibitor of BRD4.
Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent steps.
E3 Ligase Ligand Conjugation: The final step involves conjugating the linker-bound BRD4 ligand to a ligand that binds to an E3 ubiquitin ligase.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC BRD4 Degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the chemical structure and activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and thiol compounds are employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include modified versions of the original PROTAC molecule, which may have altered biological activity and stability .
Scientific Research Applications
PROTAC BRD4 Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein degradation pathways and to develop new chemical probes for biological research.
Biology: The compound is employed to investigate the role of BRD4 in various cellular processes, including gene expression and cell cycle regulation.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated BRD4 activity.
Industry: The compound is used in drug discovery and development, particularly in the design of targeted therapies that leverage the PROTAC technology
Mechanism of Action
The mechanism of action of PROTAC BRD4 Degrader-2 involves the following steps:
Binding to BRD4: The BRD4 ligand component of the PROTAC molecule binds to the bromodomain of BRD4.
Recruitment of E3 Ligase: The E3 ligase ligand component binds to an E3 ubiquitin ligase, bringing the ligase in close proximity to BRD4.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD4, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels within the cell.
Comparison with Similar Compounds
PROTAC BRD2/BRD4 Degrader-1: This compound also targets BRD4 but has a different chemical structure and linker design.
PROTAC BRD4 Degrader-7: Another BRD4-targeting PROTAC with distinct structural features.
Dihydroquinazolinone-based BRD4 Degraders: These compounds use a different ligand for BRD4 and have shown potent degradative activity.
Uniqueness: PROTAC BRD4 Degrader-2 is unique due to its specific ligand design and linker composition, which provide optimal binding affinity and degradation efficiency. Its ability to selectively degrade BRD4 with minimal off-target effects makes it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C40H39N9O7 |
---|---|
Molecular Weight |
757.8 g/mol |
IUPAC Name |
2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C40H39N9O7/c1-23-36(24(2)56-44-23)26-12-13-32-29(18-26)37(25-8-5-4-6-9-25)49(40(54)46(32)3)20-27-19-47(45-43-27)16-17-55-22-35(51)41-31-11-7-10-28-30(31)21-48(39(28)53)33-14-15-34(50)42-38(33)52/h4-13,18-19,33,37H,14-17,20-22H2,1-3H3,(H,41,51)(H,42,50,52) |
InChI Key |
LSXNGBATZZFCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
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